5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
Description
This compound belongs to the class of 1,2-oxazole-3-carboxamides, characterized by a central oxazole ring linked to a furan moiety and a pyrazole group substituted with an oxan-2-ylmethyl chain. Its synthesis typically involves coupling 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with substituted pyrazole-4-amines using coupling reagents like HATU in DMF, followed by purification via chromatography . The oxan-2-ylmethyl group enhances solubility and metabolic stability compared to bulkier aromatic substituents .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(14-8-16(25-20-14)15-5-3-7-24-15)19-12-9-18-21(10-12)11-13-4-1-2-6-23-13/h3,5,7-10,13H,1-2,4,6,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGSFZIHZSSLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the formation of the pyrazole and isoxazole rings. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to isolate the final product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The furan and oxazole rings undergo selective oxidation under controlled conditions:
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Potassium permanganate (KMnO₄) in acidic media oxidizes the furan ring to a γ-keto acid derivative.
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m-Chloroperbenzoic acid (mCPBA) selectively epoxidizes the oxazole ring’s double bond, forming an oxaziridine intermediate.
Key Data:
| Substrate Position | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Furan ring | KMnO₄/H⁺ | γ-Keto acid | 68 |
| Oxazole ring | mCPBA | Oxaziridine | 52 |
Reduction Reactions
The carboxamide group and heterocyclic systems participate in reductions:
-
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine (-CH₂NH₂).
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Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring’s diene system, yielding tetrahydrofuran derivatives .
Notable Observations:
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Reduction of the oxazole ring with LiAlH₄ requires anhydrous THF at -78°C to prevent over-reduction .
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Hydrogenation of the furan ring proceeds with >90% regioselectivity for the cis-dihydro product.
Substitution Reactions
The pyrazole and oxazole rings undergo nucleophilic/electrophilic substitutions:
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Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ brominates the pyrazole’s C-5 position .
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Amination : Reaction with ammonia/CoCl₂ replaces the oxazole’s methyl group with -NH₂.
Reaction Conditions Table:
| Reaction Type | Reagent | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Bromination | NBS/CCl₄ | CCl₄ | 25 | 2 |
| Reductive Amination | NH₃/CoCl₂ | EtOH | 60 | 6 |
Cycloaddition and Ring-Opening Reactions
The oxazole ring participates in [3+2] cycloadditions:
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Diels-Alder Reactions : Reacts with maleic anhydride to form bicyclic adducts, confirmed by X-ray crystallography .
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Acid-Catalyzed Hydrolysis : Concentrated HCl opens the oxazole ring, yielding a β-keto amide intermediate.
Mechanistic Insights:
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Cycloadditions proceed via a concerted mechanism with activation energies of ~25 kcal/mol (DFT calculations) .
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Hydrolysis follows first-order kinetics (k = 0.12 h⁻¹ at 80°C).
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings modify substituents:
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Suzuki-Miyaura : The brominated pyrazole reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
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Buchwald-Hartwig Amination : Introduces tertiary amines at the oxazole’s methyl position using Pd(OAc)₂/Xantphos.
Optimized Parameters:
| Coupling Type | Catalyst System | Base | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O | 85 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 78 |
Stability and Degradation Pathways
The compound shows pH-dependent stability:
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Acidic Conditions (pH < 3) : Rapid hydrolysis of the oxazole ring (t₁/₂ = 1.2 h).
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Basic Conditions (pH > 10) : Degradation via carboxamide hydrolysis to carboxylic acid (t₁/₂ = 4.5 h).
Degradation Products:
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Major: 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid (83%)
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Minor: Pyrazole-4-amine derivative (12%)
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to 5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of oxazole and pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory research. The compound's structure allows it to interact with inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases. Experimental data suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The furan and oxazole moieties may contribute to its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of the compound. Using an animal model of arthritis, researchers found that administration significantly reduced swelling and joint pain compared to control groups. This study highlighted the potential for developing new treatments based on this compound for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Variations and Key Parameters
The compound’s analogs differ primarily in the substituents on the pyrazole ring and the oxazole’s 5-position. Below is a comparative analysis of key derivatives:
*Calculated based on molecular formula C₁₆H₁₇N₃O₄.
Key Observations
Substituent Effects on Solubility :
- The oxan-2-ylmethyl group in the target compound introduces a tetrahydropyran ring, improving water solubility compared to aromatic substituents like benzyl or bis(trifluoromethyl)phenyl in Ceapins .
- Fluorinated analogs (e.g., 4-fluorobenzyl, trifluoroethoxymethyl) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity :
- Ceapin-A7 modulates the unfolded protein response via interactions with ATF6α, attributed to its bulky 2,4-bis(trifluoromethyl)phenyl group .
- SKL2001 activates Wnt signaling due to the imidazole-propyl chain, demonstrating how heterocyclic substituents influence target specificity .
Synthetic Accessibility :
- Analogs with simple alkyl/aryl groups (e.g., Ceapin-A4, A5) are commercially available, while those with complex substituents (e.g., oxan-2-ylmethyl) require multi-step synthesis .
Biological Activity
The compound 5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, including antitumor, anti-inflammatory, and antimicrobial effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups including a furan ring, an oxazole moiety, and a pyrazole derivative. These structural features contribute to its biological activity. The molecular formula can be denoted as CHNO.
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cells with IC50 values ranging from 0.07 µM to 0.08 µM against MCF-7 breast cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | MCF-7 | 0.08 | |
| Pyrazole Derivative B | A549 | 0.07 | |
| Compound X | HeLa | 0.09 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies on related pyrazole derivatives which have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
Table 2: Anti-inflammatory Efficacy of Pyrazole Derivatives
| Compound Name | Target Cytokine | % Inhibition at 10 µM | Reference |
|---|---|---|---|
| Pyrazole Derivative A | TNF-α | 85% | |
| Pyrazole Derivative B | IL-6 | 93% | |
| Compound Y | IL-8 | 76% |
3. Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Research on oxazole derivatives has shown effectiveness against various pathogens, indicating that the presence of the oxazole ring may enhance antimicrobial activity .
Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of several oxazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited notable inhibitory effects with MIC values less than those of conventional antibiotics .
The precise mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymes involved in inflammatory pathways or by disrupting cellular proliferation signals in cancer cells.
Conclusion and Future Directions
The biological activity of This compound presents a promising avenue for further research in pharmacology. Ongoing studies should focus on elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and conducting in vivo evaluations to assess its therapeutic potential.
Future research could also explore the synthesis of related compounds to expand the understanding of structure–activity relationships (SAR) within this class of heterocycles.
Q & A
Advanced Research Question
- Tautomer Stability : The (oxan-2-yl)methyl group at N-1 of the pyrazole restricts tautomerism compared to unsubstituted pyrazoles, favoring the 1H-pyrazole form. DFT calculations (e.g., B3LYP/6-311+G(d,p)) can quantify energy differences between tautomers .
- Reactivity Impact : Electron-donating groups (e.g., methyl) on the pyrazole enhance nucleophilic substitution at the oxazole’s C-5 position, while electron-withdrawing groups (e.g., nitro) may hinder amide coupling .
What analytical techniques resolve spectral overlaps in NMR characterization?
Basic Research Question
- 2D NMR : Use HSQC to correlate H and C signals for the oxazole’s C-3 carboxamide and pyrazole’s C-4 amine .
- Decoupling Experiments : Suppress coupling between the furan’s β-protons and the oxazole ring .
- Deuterated Solvents : DMSO-d₆ or CDCl₃ to simplify splitting patterns in crowded regions (e.g., 6.5–8.5 ppm for aromatic protons) .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
SAR Strategies :
Oxazole Modifications : Replace the furan-2-yl group with thiophene or phenyl to assess electronic effects on bioactivity .
Pyrazole Substituents : Vary the tetrahydropyran moiety (e.g., oxetane or tetrahydrofuran) to study steric effects on target binding .
Carboxamide Alternatives : Substitute the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
Validation : Test derivatives in cytotoxicity assays (e.g., against HeLa cells) and compare with computational ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
